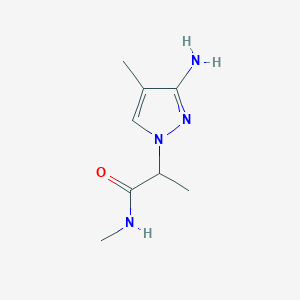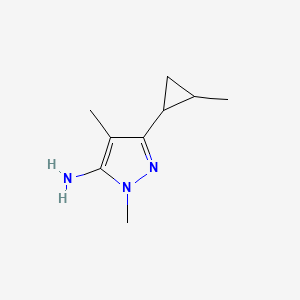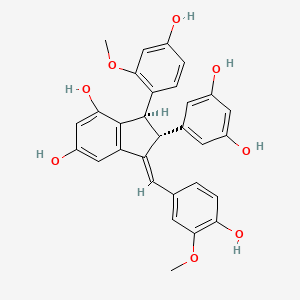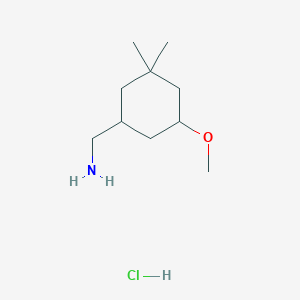![molecular formula C8H8BrN5 B15242662 1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15242662.png)
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromopyridine moiety linked to a triazole ring, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 5-bromopyridine-3-carbaldehyde with sodium azide and a suitable alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This “click chemistry” approach is favored for its efficiency and high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles under mild conditions.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products vary based on the specific reagents and conditions used, often resulting in altered triazole or pyridine rings.
Wissenschaftliche Forschungsanwendungen
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the bromopyridine moiety can participate in π-π interactions and halogen bonding . These interactions can modulate the activity of target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopyridine-3-carbaldehyde: A precursor in the synthesis of the target compound.
1-(5-Bromopyridin-3-yl)methanamine: Shares the bromopyridine moiety but lacks the triazole ring.
3-Amino-5-bromopyridine: Another bromopyridine derivative with different functional groups.
Uniqueness
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both a bromopyridine and a triazole ring in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Eigenschaften
Molekularformel |
C8H8BrN5 |
|---|---|
Molekulargewicht |
254.09 g/mol |
IUPAC-Name |
1-[(5-bromopyridin-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H8BrN5/c9-7-1-6(2-11-3-7)4-14-5-8(10)12-13-14/h1-3,5H,4,10H2 |
InChI-Schlüssel |
FQWSPVGXPMABRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1Br)CN2C=C(N=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B15242674.png)
![1-[Bis(2-methoxyethyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B15242680.png)
